9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazaperhydroino ring system, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazaperhydroino Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dimethoxyphenyl group.
Alkylation and Functional Group Modifications: The final steps involve alkylation reactions to introduce the prop-2-enyl and methyl groups, followed by functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, depending on the desired modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in alkanes or alcohols.
Scientific Research Applications
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactive properties, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione
- 3-(3,4-Dimethoxyphenyl)propionic acid
Uniqueness: : The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione lies in its specific structural features, such as the diazaperhydroino ring system and the combination of functional groups. These features contribute to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H27N5O4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H27N5O4/c1-5-10-27-20(28)18-19(24(2)22(27)29)23-21-25(11-6-12-26(18)21)13-9-15-7-8-16(30-3)17(14-15)31-4/h5,7-8,14H,1,6,9-13H2,2-4H3 |
InChI Key |
VFJJIIBWESADNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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